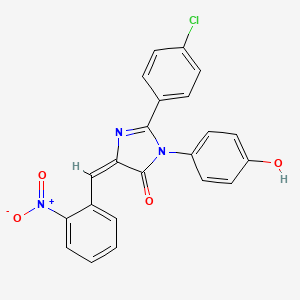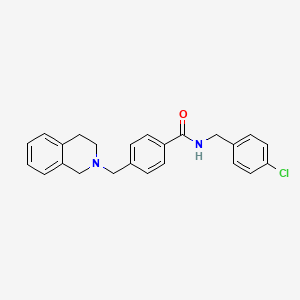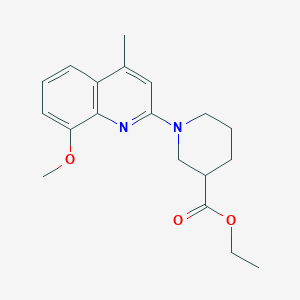
N-(3,5-dichlorophenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-propoxybenzamide, also known as DCPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various areas such as pain management, inflammation, and cancer. In a study conducted by Sasaki et al. (2013), N-(3,5-dichlorophenyl)-4-propoxybenzamide was found to inhibit the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the perception of pain and inflammation. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of novel analgesics.
Another study by Li et al. (2015) demonstrated that N-(3,5-dichlorophenyl)-4-propoxybenzamide could inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of anticancer agents.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-4-propoxybenzamide is not fully understood. However, it has been suggested that N-(3,5-dichlorophenyl)-4-propoxybenzamide could exert its effects by interacting with various molecular targets such as TRPV1 channels, ion channels, and enzymes.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anticancer properties, N-(3,5-dichlorophenyl)-4-propoxybenzamide has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to affect the expression of various genes involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-4-propoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It also has a high degree of purity and stability, which makes it suitable for use in various assays.
However, N-(3,5-dichlorophenyl)-4-propoxybenzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to use in certain assays. It also has a relatively short half-life, which limits its use in in vivo experiments.
Orientations Futures
There are several future directions for research on N-(3,5-dichlorophenyl)-4-propoxybenzamide. One area of research could be the development of more potent and selective analogs of N-(3,5-dichlorophenyl)-4-propoxybenzamide with improved pharmacological properties. Another area of research could be the investigation of the molecular targets and signaling pathways involved in the effects of N-(3,5-dichlorophenyl)-4-propoxybenzamide. Additionally, more studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-4-propoxybenzamide in animal models and human clinical trials.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-4-propoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 4-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-7-21-15-5-3-11(4-6-15)16(20)19-14-9-12(17)8-13(18)10-14/h3-6,8-10H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNLBODXMDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)



![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)


